Cas no 82875-68-1 (1,2,3,5,6,7-Hexahydro-N,alpha-dimethyl-s-indacene-4-ethanamine hydroch loride)

1,2,3,5,6,7-Hexahydro-N,alpha-dimethyl-s-indacene-4-ethanamine hydroch loride structure
82875-68-1 structure
Product Name:1,2,3,5,6,7-Hexahydro-N,alpha-dimethyl-s-indacene-4-ethanamine hydroch loride
CAS No:82875-68-1
MF:C16H24ClN
MW:265.8214635849
CID:988295
PubChem ID:3068087
Update Time:2025-04-20

1,2,3,5,6,7-Hexahydro-N,alpha-dimethyl-s-indacene-4-ethanamine hydroch loride Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,5,6,7-Hexahydro-N,alpha-dimethyl-s-indacene-4-ethanamine hydroch loride
    • 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N-methylpropan-2-amine,hydrochloride
    • 82875-68-1
    • VUFB-12266
    • 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-N-methylpropan-2-amine--hydrogen chloride (1/1)
    • s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha-dimethyl-, hydrochloride
    • DTXSID501002989
    • 1,2,3,5,6,7-Hexahydro-N,alpha-dimethyl-s-indacene-4-ethanamine hydrochloride
    • N-Methyl-1-(s-hydrindacen-4-yl)-2-propylamine hydrochloride
    • Inchi: 1S/C16H23N.ClH/c1-11(17-2)9-16-14-7-3-5-12(14)10-13-6-4-8-15(13)16;/h10-11,17H,3-9H2,1-2H3;1H
    • InChI Key: HVBJANMWWGQJOR-UHFFFAOYSA-N
    • SMILES: Cl.N(C)C(C)CC1C2CCCC=2C=C2CCCC=12

Computed Properties

  • Exact Mass: 265.16
  • Monoisotopic Mass: 265.16
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Boiling Point: 338.1°C at 760 mmHg
  • Flash Point: 155.5°C
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